molecular formula C8H11ClN2O2 B2660307 2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide CAS No. 1697126-91-2

2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide

Cat. No.: B2660307
CAS No.: 1697126-91-2
M. Wt: 202.64
InChI Key: GAAOCGSCQAITAT-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide is a synthetic organic compound that features a chloroacetamide moiety linked to a 5-methyl-1,3-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide typically involves the reaction of chloroacetyl chloride with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the acetamide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced oxazole derivatives.

Scientific Research Applications

2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.

    Materials Science: Utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloroacetamide moiety may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]acetamide: Similar structure with a thiazole ring instead of an oxazole ring.

    2-Chloro-N-[1-(5-methyl-1,3-imidazol-2-yl)ethyl]acetamide: Contains an imidazole ring, offering different electronic properties.

Uniqueness

2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to its thiazole and imidazole analogs. These differences can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities.

Properties

IUPAC Name

2-chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5-4-10-8(13-5)6(2)11-7(12)3-9/h4,6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAOCGSCQAITAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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